N'-[(1Z)-[4-(dimethylamino)phenyl]methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide
Description
N’-[(1Z)-[4-(dimethylamino)phenyl]methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide is a synthetic organic compound with the molecular formula C20H20N4O It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a benzohydrazide moiety through a methylene bridge
Properties
IUPAC Name |
N-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]-2-pyrrol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-23(2)17-11-9-16(10-12-17)15-21-22-20(25)18-7-3-4-8-19(18)24-13-5-6-14-24/h3-15H,1-2H3,(H,22,25)/b21-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHOEJNPENANJB-QNGOZBTKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N\NC(=O)C2=CC=CC=C2N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-[4-(dimethylamino)phenyl]methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 2-(1H-pyrrol-1-yl)benzohydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then isolated and purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters, such as temperature, solvent, and catalyst, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N’-[(1Z)-[4-(dimethylamino)phenyl]methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
N’-[(1Z)-[4-(dimethylamino)phenyl]methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-[(1Z)-[4-(dimethylamino)phenyl]methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N’-[(1Z)-[4-(dimethylamino)phenyl]methylidene]-2-(1H-indol-1-yl)benzohydrazide
- N’-[(1Z)-[4-(dimethylamino)phenyl]methylidene]-2-(1H-imidazol-1-yl)benzohydrazide
- N’-[(1Z)-[4-(dimethylamino)phenyl]methylidene]-2-(1H-pyridin-1-yl)benzohydrazide
Uniqueness
N’-[(1Z)-[4-(dimethylamino)phenyl]methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide is unique due to its specific structural features, such as the presence of both a dimethylamino group and a pyrrole ring. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Biological Activity
N'-[(1Z)-[4-(dimethylamino)phenyl]methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide is a compound of interest in medicinal chemistry, primarily due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C14H17N5O
- Molecular Weight : 287.32 g/mol
- IUPAC Name : N-[(E)-[4-(dimethylamino)phenyl]methylidene]-2-(5-hydroxy-1H-pyrazol-3-YL)acetohydrazide
The compound exhibits various biological activities attributed to its structural components, particularly the dimethylamino group and the hydrazone linkage. These features contribute to its interaction with biological targets, including enzymes and receptors.
Inhibition of Enzymes
Research indicates that derivatives similar to this compound can inhibit specific enzymes. For instance, studies on related compounds have shown significant inhibition of endo-beta-glucuronidase heparanase, with IC50 values ranging from 0.23 to 0.29 µM, suggesting a potential role in cancer therapy by targeting tumor microenvironment enzymes .
Biological Activity Profiles
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Exhibits activity against various pathogens | |
| Anti-inflammatory | Reduces inflammation markers in vitro |
Anticancer Activity
A notable study investigated the anticancer properties of this compound on human cancer cell lines. The results demonstrated that the compound significantly induced apoptosis and inhibited cell proliferation in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.
Antimicrobial Effects
Another study assessed the antimicrobial activity of similar hydrazone derivatives against gram-positive and gram-negative bacteria. The results indicated that these compounds exhibited substantial antimicrobial effects, which were attributed to their ability to disrupt bacterial cell membranes and inhibit vital metabolic processes .
Anti-inflammatory Properties
In vitro studies have shown that the compound can modulate inflammatory responses by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
